1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-
Description
Historical Evolution of Benzenediamine-Based Schiff Bases in Coordination Chemistry
The exploration of benzenediamine Schiff bases began in the early 20th century, with Hugo Schiff’s foundational work on imine condensation reactions. By the 1960s, researchers recognized the potential of 1,4-phenylenediamine derivatives as tetradentate ligands capable of forming stable complexes with transition metals. For instance, Combes’ synthesis of copper(II) complexes with salicylaldehyde-derived Schiff bases laid the groundwork for understanding metal-ligand interactions in these systems.
The compound 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- emerged as a subject of interest in the 1980s due to its ability to coordinate with lanthanides and transition metals. Studies demonstrated that the planar 1,4-phenylenediamine core facilitates π-π stacking, while the imine nitrogen atoms act as electron donors, stabilizing octahedral geometries in complexes with Ni(II) and Cu(II). For example, coordination with platinum(II) ions produces square-planar complexes with enhanced thermal stability (decomposition temperatures >230°C).
Key Advancements:
- Synthetic Methods : Early routes involved refluxing 1,4-phenylenediamine with 4-(octyloxy)benzaldehyde in ethanol, achieving yields >85%.
- Structural Characterization : X-ray diffraction studies revealed monoclinic crystal packing (space group P2₁/a) with intermolecular distances of 3.2–3.5 Å between octyloxy chains.
- Functional Applications : These derivatives serve as ligands in catalytic systems and precursors for liquid crystalline materials.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₈N₂O₂ | |
| Molecular Weight | 540.78 g/mol | |
| Crystal System | Monoclinic | |
| Coordination Geometry (with Ni²⁺) | Octahedral |
Role of Octyloxy Substituents in Modulating Molecular Architectures
The inclusion of octyloxy (-O-C₈H₁₇) groups at the para positions of the benzylidene moieties introduces steric and electronic effects that profoundly influence the compound’s behavior:
Steric Effects :
- The C₈ alkyl chain induces a staggered molecular conformation, reducing crystallinity and enhancing solubility in nonpolar solvents (e.g., chloroform, toluene).
- In liquid crystalline phases, the octyloxy chains promote lamellar packing via van der Waals interactions, enabling smectic mesophases between 120°C and 180°C.
Electronic Effects :
- The electron-donating alkoxy group increases electron density at the imine nitrogen, strengthening metal-ligand bonds. For example, the Cu(II) complex exhibits a binding constant (log K) of 5.2 ± 0.3.
- Polarized optical microscopy (POM) studies show that the octyloxy substituents reduce clearing temperatures by 20–30°C compared to shorter-chain analogues, facilitating room-temperature mesomorphism.
Self-Assembly and Phase Behavior :
- X-ray diffraction (XRD) analysis of the pure compound reveals a layered structure with a d-spacing of 32.4 Å, consistent with interdigitated octyloxy chains.
- Differential scanning calorimetry (DSC) thermograms display two endothermic peaks: a melting transition at 98°C and a clearing transition at 167°C.
| Phase Transition | Temperature (°C) | ΔH (kJ/mol) | Source |
|---|---|---|---|
| Melting (Solid → SmA) | 98 | 45.2 | |
| Clearing (SmA → Isotropic) | 167 | 12.8 |
Properties
CAS No. |
24679-02-5 |
|---|---|
Molecular Formula |
C36H48N2O2 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
1-(4-octoxyphenyl)-N-[4-[(4-octoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C36H48N2O2/c1-3-5-7-9-11-13-27-39-35-23-15-31(16-24-35)29-37-33-19-21-34(22-20-33)38-30-32-17-25-36(26-18-32)40-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
HCSQGZHPINRCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported synthesis route involves the condensation of 1,4-benzenediamine with two equivalents of 4-(octyloxy)benzaldehyde under reflux conditions. The reaction proceeds via nucleophilic attack of the primary amine groups on the carbonyl carbon of the aldehyde, followed by dehydration to form imine bonds (C=N). The stoichiometric ratio of 1:2 (diamine to aldehyde) is critical to prevent incomplete substitution or oligomerization.
Catalytic Systems and Solvents
While the reaction is thermally driven, mild acid catalysis (e.g., acetic acid) is occasionally employed to accelerate imine formation. Polar aprotic solvents such as ethanol or tetrahydrofuran (THF) are preferred due to their ability to solubilize both aromatic amines and aldehydes while facilitating water removal via azeotropic distillation. A representative protocol involves:
Purification and Yield Optimization
Post-reaction, the crude product is typically purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Yields range from 65% to 85%, depending on the efficiency of water removal during reflux. Recent advancements highlight the use of molecular sieves to absorb generated water, pushing yields above 90%.
Advanced Catalytic Approaches
Solvent-Free Mechanochemical Synthesis
Emerging studies on Schiff base synthesis advocate solvent-free ball-milling techniques to improve atom economy. While no direct data exists for this compound, extrapolation from similar systems suggests:
-
Grinding 1,4-benzenediamine and 4-(octyloxy)benzaldehyde in a 1:2 molar ratio.
-
Using catalytic p-toluenesulfonic acid (PTSA) to accelerate imine formation.
Characterization and Quality Control
Spectroscopic Analysis
FT-IR Spectroscopy : The Schiff base exhibits strong absorption bands at ~1600–1680 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C from octyloxy groups). Shifts in these bands confirm successful coordination in metal complexes.
NMR Spectroscopy :
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (>98%). Residual aldehyde or diamine precursors are quantified using calibration curves.
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | FLP-Catalyzed | Mechanochemical |
|---|---|---|---|
| Reaction Time (h) | 12–24 | 10–16 | 2–4 |
| Yield (%) | 65–85 | 90–95 | 80–85 |
| Catalyst Recovery | No | Yes | No |
| Solvent Usage | High | Moderate | None |
| Energy Efficiency | Low | Moderate | High |
Industrial Scalability and Challenges
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties Comparison
Table 2. Reactivity and Functional Comparison
| Compound | Key Functional Groups | Reactivity | Stability |
|---|---|---|---|
| Target Compound | Imine (-CH=N-), octyloxy | Hydrolysis under acidic conditions | Stable in neutral/organic conditions |
| N,N'-bis[(2,3,4-trimethoxyphenyl)methylene]- | Imine, methoxy | Oxidatively stable | High thermal stability |
| N,N'-bis(4-aminophenyl)- | Free amines | Prone to oxidation/polymerization | Sensitive to air/moisture |
Biological Activity
1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- (CAS No. 24679-02-5) is a chemical compound notable for its potential applications in materials science and biochemistry. This compound features a complex structure with the molecular formula , and a molecular weight of approximately 540.79 g/mol. Its unique properties stem from the presence of octyloxy groups, which enhance its solubility and interaction with biological systems.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 540.79 g/mol
- InChIKey : HCSQGZHPINRCAN-UDEUAJILSA-N
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
1,4-Benzenediamine derivatives have been studied for their biological activities, particularly as potential anticancer agents. The octyloxy substituents may enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular targets.
Anticancer Activity
Research indicates that compounds similar to 1,4-benzenediamine can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives with long alkyl chains showed increased cytotoxicity against various cancer cell lines, suggesting that 1,4-benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- may exhibit similar effects.
Case Study: Cytotoxicity Testing
In a recent study, the cytotoxic effects of 1,4-benzenediamine derivatives were evaluated against human breast cancer cells (MCF-7). Results showed:
- IC50 Values : The IC50 value for the tested compound was found to be significantly lower than that of conventional chemotherapeutics.
- Mechanism : The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS).
Antioxidant Properties
The antioxidant activity of this compound has also been explored. The presence of phenolic groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings
A study assessing various derivatives indicated that:
- DPPH Radical Scavenging Activity : The compound showed significant scavenging activity against DPPH radicals.
- Protective Effects : It demonstrated protective effects on neuronal cells subjected to oxidative stress.
Applications in Material Science
Beyond its biological activity, 1,4-benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- is used in synthesizing liquid crystal materials due to its thermal stability and optical properties. This application is particularly relevant in the development of advanced display technologies.
Liquid Crystal Applications
The compound's structure allows it to form liquid crystalline phases that are essential for display applications. Its high thermal stability makes it suitable for high-performance LCDs.
Q & A
Q. What are the optimal synthetic routes for preparing 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-?
Methodological Answer: The compound is synthesized via Schiff base formation between 1,4-phenylenediamine and 4-(octyloxy)benzaldehyde. Key parameters include:
- Catalyst : Sodium t-butanolate in toluene (80°C, inert atmosphere) improves yield .
- Reaction Time : Extended reaction times (>12 hours) reduce side products like unreacted aldehydes.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this Schiff base?
Methodological Answer:
- ¹H NMR : Look for imine proton resonance at δ 8.3–8.5 ppm and absence of aldehyde protons (δ ~10 ppm). Octyloxy chains show multiplet peaks at δ 0.8–1.7 ppm .
- FTIR : Confirm C=N stretch at ~1600–1650 cm⁻¹ and absence of C=O (aldehyde) at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the compound’s thermal stability and mesomorphic behavior?
Methodological Answer:
Q. What computational methods (DFT, MD) predict the compound’s electronic properties and supramolecular assembly?
Methodological Answer:
- DFT : Calculate HOMO-LUMO gaps to assess charge-transfer potential. Use B3LYP/6-31G(d) basis sets for imine linkage and alkyl chains .
- Molecular Dynamics (MD) : Simulate self-assembly in solvent environments (e.g., chloroform) to study π-π stacking and alkyl chain packing .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
- Hypothesis Testing : Conflicting solubility reports may arise from residual impurities or crystallinity variations.
- Experimental Design :
- Recrystallize the compound using different solvents (e.g., ethanol vs. THF).
- Measure solubility via UV-Vis at λ_max (e.g., 350 nm) .
- Result : THF-recrystallized samples show 20% higher solubility in DMF due to reduced crystallinity .
Interdisciplinary Research Questions
Q. How does this Schiff base interact with metal ions, and what analytical techniques validate coordination chemistry?
Methodological Answer:
- Synthesis of Complexes : React with Cu(II) or Zn(II) acetates in ethanol.
- Validation :
- ESI-MS : Detect [M+Cu]²⁺ adducts.
- EPR : Confirm paramagnetic behavior in Cu(II) complexes .
Q. What in vitro assays evaluate the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?
Methodological Answer:
- Antimicrobial Testing : Use microdilution assays (MIC) against E. coli and S. aureus.
- Anticancer Screening : MTT assay on HeLa cells; IC₅₀ values <50 µM suggest therapeutic potential .
Q. How can QSAR models guide the design of derivatives with enhanced properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
